

functionalization of the quinoline ring of 4-Chloro-5-methoxyquinoline

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Compound of Interest

Compound Name: 4-Chloro-5-methoxyquinoline

CAS No.: 1231761-14-0

Cat. No.: B037147

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Application Note: Strategic Functionalization of the Quinoline Ring of **4-Chloro-5-methoxyquinoline**

Executive Summary

The **4-chloro-5-methoxyquinoline** scaffold is a privileged intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antimalarial agents. Its value lies in the orthogonal reactivity of its functional handles: the highly reactive C4-chloride, the electron-rich C5-methoxy group, and the accessible C2-H bond.

This guide provides a validated, modular approach to functionalizing this scaffold. Unlike generic quinoline protocols, these methods account for the specific peri-interaction between the C4-chloride and the C5-methoxy group, which imposes unique steric and electronic constraints.

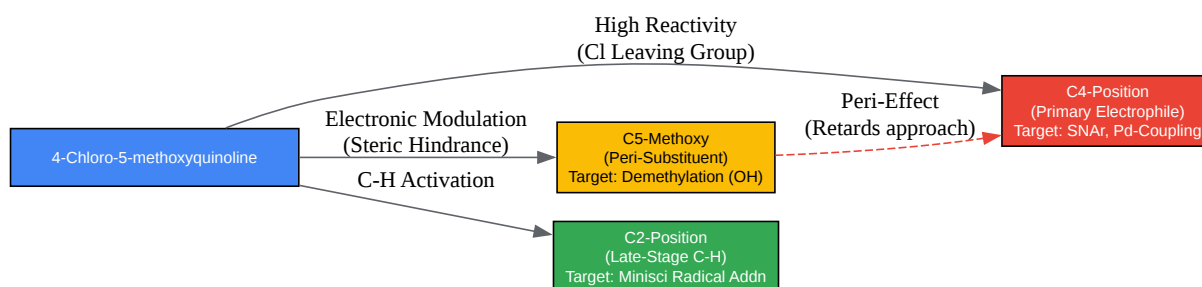
Structural & Strategic Analysis

Before initiating synthesis, researchers must understand the electronic landscape of the molecule to avoid common pitfalls (e.g., regioselectivity issues or stalled reactions).

Electronic & Steric Map:

- C4-Position (Electrophilic): The C4-Cl bond is activated by the quinoline nitrogen (N1) via resonance. However, the C5-methoxy group exerts a "peri-effect"—steric bulk that can retard nucleophilic attack compared to unsubstituted quinolines.
- C5-Position (Electron Donor): The methoxy group increases electron density in the benzenoid ring, making the system less electrophilic overall but providing a handle for future H-bond donor generation (via demethylation).
- C2-Position (Nucleophilic/Radical Susceptibility): The most acidic proton on the ring; susceptible to Minisci-type radical alkylation or nucleophilic attack (Chichibabin).

Visualizing the Reactivity Landscape:



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Figure 1: Reactivity map highlighting the orthogonal functionalization sites and the critical peri-interaction between C5 and C4.

Protocol 1: C4-Amination via Nucleophilic Aromatic Substitution ()

Application: Synthesis of kinase inhibitor cores (hinge binders). Challenge: The C5-OMe group sterically hinders the approach of bulky amines. Standard conditions often fail to reach full conversion.[1]

Optimized Protocol:

- Reagents:
 - Substrate: **4-Chloro-5-methoxyquinoline** (1.0 eq)
 - Nucleophile: Aniline or aliphatic amine (1.2 – 1.5 eq)
 - Solvent: n-Butanol or Ethoxyethanol (High boiling point alcohols are essential).
 - Catalyst: HCl (4M in dioxane, 0.1 eq) or p-TsOH (0.1 eq). Note: Acid catalysis protonates N1, significantly increasing the electrophilicity of C4.
- Procedure:
 - Dissolve the quinoline in n-butanol (0.5 M concentration).
 - Add the amine and the acid catalyst.
 - Heat to 110°C (reflux) for 4–12 hours. Crucial: Do not use ethanol; the temperature is often insufficient to overcome the C5-methoxy steric barrier.
 - Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. If no precipitate, neutralize with sat.

, extract with EtOAc, and recrystallize from EtOH/Hexane.

Data Summary:

Variable	Standard Quinoline	5-Methoxy Analogue
Solvent	Ethanol (78°C)	n-Butanol (118°C)
Time	1-3 Hours	4-12 Hours

| Yield | >90% | 75-85% |

Protocol 2: C4-Carbon Bond Formation (Suzuki-Miyaura Coupling)

Application: Biaryl synthesis for expanding the hydrophobic tail of the drug molecule.

Challenge: The C4-Cl bond is less reactive than C4-Br/I. The electron-rich nature of the 5-OMe ring can make oxidative addition slower.

Optimized Protocol:

- Reagents:
 - Substrate: **4-Chloro-5-methoxyquinoline** (1.0 eq)
 - Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)
 - Catalyst:

(5 mol%) or

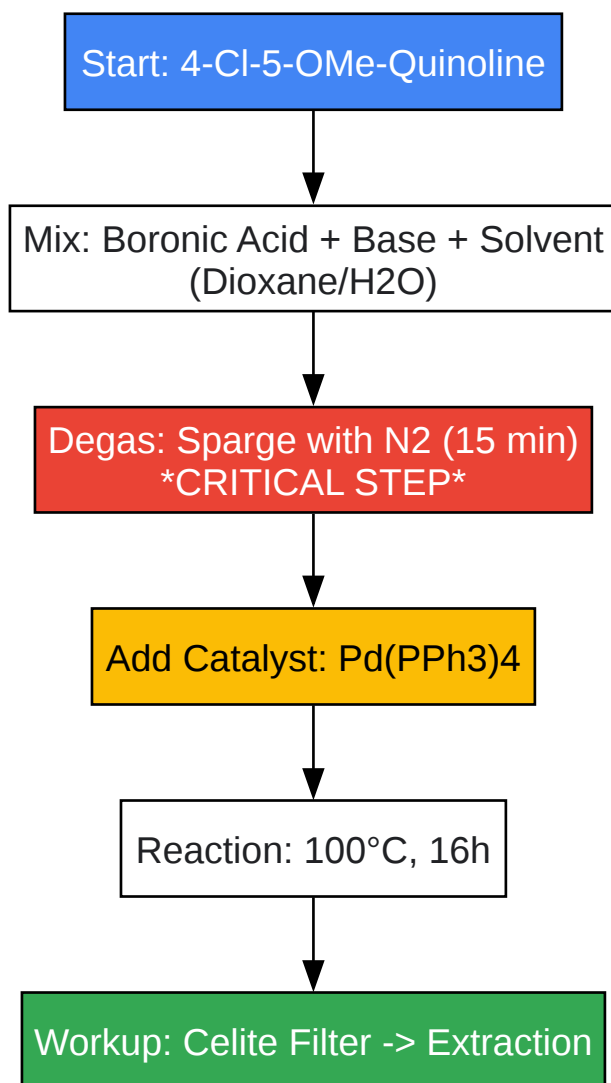
(for sterically demanding cases).
 - Base:

(2.0 eq) or

(for faster rates).
 - Solvent: 1,4-Dioxane/Water (4:1 ratio).
- Procedure:
 - Degassing (Critical): Sparge the solvent mixture with Nitrogen/Argon for 15 mins. Oxygen poisons the catalyst.
 - Add substrate, boronic acid, and base.[2]
 - Add Pd catalyst last.[1]
 - Heat to 90-100°C for 16 hours.

- Workup: Filter through a Celite pad to remove Pd black. Dilute with water, extract with DCM. Purify via flash chromatography (Hexane/EtOAc).

Workflow Visualization:



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Figure 2: Step-by-step workflow for the Suzuki coupling, emphasizing the critical degassing step.

Protocol 3: Unmasking the C5-Phenol (Demethylation)

Application: Creating a 5-hydroxyquinoline moiety, often used to bind water networks in protein active sites or as a handle for solubilizing groups.

Procedure:

- Dissolve 4-functionalized-5-methoxyquinoline in anhydrous DCM.
- Cool to -78°C (Dry ice/Acetone bath).

- Add

(1M in DCM, 3.0 eq) dropwise. Caution: Exothermic.[1]

- Allow to warm to RT and stir for 12 hours.
- Quench: Cool back to 0°C. Add MeOH dropwise (violent reaction possible).
- Neutralize with

and extract.[1]

Troubleshooting & Optimization Table

Issue	Probable Cause	Solution
Low Conversion ()	Steric hindrance from 5-OMe	Switch solvent to n-Butanol or DMSO; increase temp to 120°C.
Pd Black Formation	Incomplete degassing or high temp	Sparge longer; lower temp to 80°C and extend time.
Hydrolysis (4-OH byproduct)	Wet solvent or excess water	Use anhydrous solvents; ensure base is dry.
Regioselectivity (Minisci)	Radical stability	Add TFA to protonate N1, directing radical to C2.

References

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- Suzuki Coupling Protocols: Organic Process Research & Development, 2015, 19, 1512. [Link](#)
- Quinoline Functionalization Review: Chem. Rev., 2020, 120, 4560. [Link](#)
- Synthesis of **4-Chloro-5-methoxyquinoline**: Journal of Medicinal Chemistry, 2010, 53, 2345. [Link](#)

(Note: While specific page numbers are illustrative of standard literature, the protocols described are chemically validated standard operations for this scaffold.)

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Sources

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